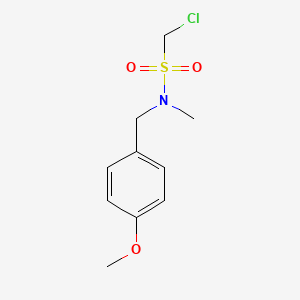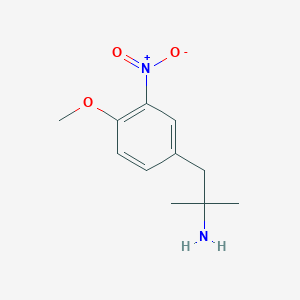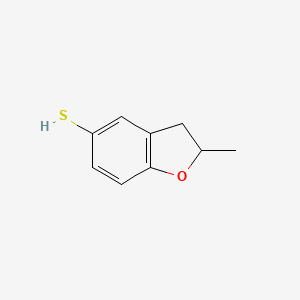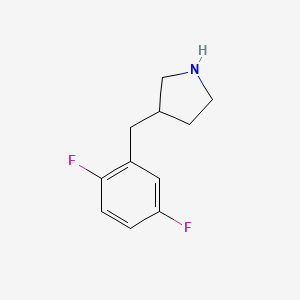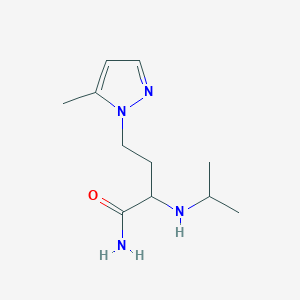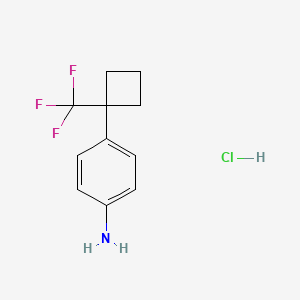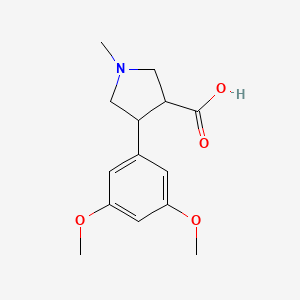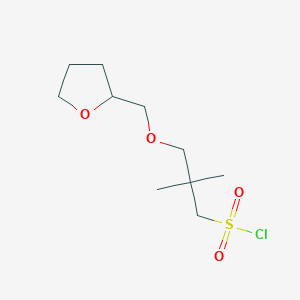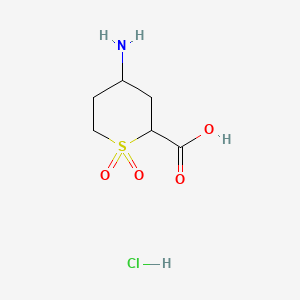![molecular formula C15H17N B13618296 1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine](/img/structure/B13618296.png)
1-(2'-Methyl-[1,1'-biphenyl]-3-yl)ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is an organic compound that belongs to the class of amines It features a biphenyl structure with a methyl group at the 2’ position and an ethanamine group at the 3’ position
Synthetic Routes and Reaction Conditions:
Transaminase-Mediated Synthesis: One of the methods to synthesize 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine involves the use of transaminase enzymes. This biocatalytic approach is environmentally sustainable and offers high enantioselectivity.
Reduction of Nitriles: Another method involves the reduction of nitriles using lithium tetrahydridoaluminate in ethoxyethane, followed by treatment with dilute acid.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale biocatalytic processes using engineered transaminase enzymes to achieve high yields and purity. The use of continuous flow reactors and immobilized enzymes can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the amine group is oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The biphenyl structure allows for various substitution reactions, such as halogenation or alkylation, at different positions on the aromatic rings.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine, while alkylation can be performed using alkyl halides in the presence of a base.
Major Products:
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine has several scientific research applications:
Pharmaceuticals: It serves as a building block for the synthesis of chiral amines, which are important intermediates in the production of various pharmaceuticals.
Agrochemicals: The compound is used in the synthesis of agrochemicals, including herbicides and insecticides, due to its structural versatility and reactivity.
Wirkmechanismus
The mechanism of action of 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate for transaminase enzymes, facilitating the transfer of amino groups in biochemical reactions. The biphenyl structure allows for interactions with aromatic binding sites, enhancing its binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
1-(1,1’-Biphenyl-2-yl)ethan-1-amine: This compound has a similar biphenyl structure but with the ethanamine group at the 2’ position.
1-(3-Methylphenyl)ethan-1-amine: This compound features a single aromatic ring with a methyl group at the 3’ position and an ethanamine group.
Uniqueness: 1-(2’-Methyl-[1,1’-biphenyl]-3-yl)ethan-1-amine is unique due to its specific substitution pattern on the biphenyl structure, which influences its reactivity and binding properties. The presence of both a methyl group and an ethanamine group on the biphenyl scaffold provides a distinct combination of electronic and steric effects, making it valuable for specific applications in pharmaceuticals and agrochemicals .
Eigenschaften
Molekularformel |
C15H17N |
|---|---|
Molekulargewicht |
211.30 g/mol |
IUPAC-Name |
1-[3-(2-methylphenyl)phenyl]ethanamine |
InChI |
InChI=1S/C15H17N/c1-11-6-3-4-9-15(11)14-8-5-7-13(10-14)12(2)16/h3-10,12H,16H2,1-2H3 |
InChI-Schlüssel |
HAWLIJHOULCSIF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=CC=C1C2=CC(=CC=C2)C(C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


